Histidine is an α-amino acid crucial in various biological processes. It is classified as a semi-essential amino acid in humans, meaning it is required for normal growth and development but can be synthesized by the body in insufficient amounts, particularly in infants and individuals with certain medical conditions. [] Histidine is often a component of active sites in enzymes and plays a vital role in protein structure and function due to its unique imidazole side chain. [, , ]
L-histidine is classified as an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is found in high concentrations in meat, fish, poultry, nuts, seeds, and dairy products. In terms of its biochemical classification, L-histidine is categorized as an α-amino acid, characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a distinctive imidazole side chain.
L-histidine can be synthesized through both natural and synthetic methods.
In biological systems, L-histidine is synthesized from L-histidinol via the action of specific enzymes. The biosynthetic pathway involves several steps:
Several synthetic methods have been developed for producing L-histidine:
The molecular formula of L-histidine is C6H9N3O2, with a molecular weight of approximately 155.15 g/mol. The structure consists of:
L-histidine participates in several important chemical reactions:
L-histidine plays several roles in biological systems:
L-histidine exhibits several notable physical and chemical properties:
L-histidine has diverse applications across various fields:
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